2-Benzofurylboronic acid

説明

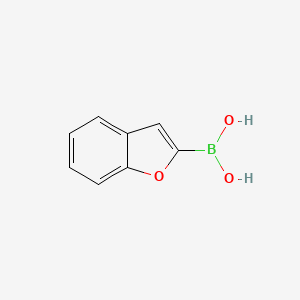

Structure

2D Structure

特性

IUPAC Name |

1-benzofuran-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRRNTJIHGOMRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2O1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379937 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-24-2 | |

| Record name | Benzofuran-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]furan-2-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Benzofurylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Benzofurylboronic acid (CAS No. 98437-24-2). The information is curated for professionals in research and development, with a focus on data clarity and experimental context.

Introduction

This compound is an organic compound featuring a benzofuran (B130515) ring substituted with a boronic acid group.[1] As a member of the boronic acid class, it is a versatile building block in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] Its utility extends to medicinal chemistry and materials science, where the benzofuran motif is a common scaffold.[1][2] This document outlines its key physical properties, providing a foundation for its application in laboratory and development settings.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases. It is noted that this compound may contain varying amounts of its anhydride.

| Property | Value |

| CAS Number | 98437-24-2[3] |

| Molecular Formula | C₈H₇BO₃[4][5] |

| Molecular Weight | 161.95 g/mol [4][5] |

| Appearance | White to pale yellow or yellow crystalline powder[3][5][6] |

| Melting Point | 114-116 °C (lit.)[3][4][5][6] |

| Boiling Point | 340.4 ± 34.0 °C (Predicted)[3][4][5] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted)[3][4][5] |

| pKa | 6.22 ± 0.30 (Predicted)[3][4][5] |

| Solubility | Soluble in water[3][4][5][7] |

| Storage Temperature | Inert atmosphere, store in freezer under -20°C[4][5][7] |

Experimental Protocols

While specific experimental reports for determining the physical properties of this compound are not detailed in the provided search results, standard laboratory procedures are applicable. The following outlines the general methodologies for key properties.

3.1. Melting Point Determination

The melting point is a critical indicator of purity. A common and precise method is using a digital melting point apparatus.

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

-

Methodology:

-

A small, dry sample of this compound powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. A narrow range (e.g., < 2 °C) typically indicates high purity.

-

3.2. Solubility Assessment

Solubility data is crucial for reaction setup, purification, and formulation development.

-

Objective: To qualitatively or quantitatively determine the solubility of the compound in a specific solvent (e.g., water, ethanol, DMSO).

-

Methodology (Qualitative):

-

Add a small, known amount (e.g., 1-5 mg) of this compound to a test tube or vial.

-

Add a measured volume (e.g., 1 mL) of the desired solvent.

-

Agitate the mixture (e.g., by vortexing or stirring) at a controlled temperature (typically room temperature).

-

Visually observe if the solid dissolves completely. If it does, the compound is considered soluble under those conditions. If not, it can be classified as partially soluble or insoluble. Further solvent can be added incrementally for a semi-quantitative measure.

-

Diagrams and Workflows

4.1. General Workflow for Chemical Characterization

The following diagram illustrates a standard workflow for the physical and structural characterization of a chemical compound like this compound after its synthesis.

4.2. Role in Suzuki-Miyaura Cross-Coupling

This compound is a key reagent in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds. The diagram below shows its role in this catalytic cycle.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Benzofuran-2-boronic acid, CasNo.98437-24-2 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. Benzofuran-2-boronic acid | 98437-24-2 [amp.chemicalbook.com]

- 5. Benzofuran-2-boronic acid | 98437-24-2 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Benzofuran-2-boronic acid CAS#: 98437-24-2 [m.chemicalbook.com]

An In-depth Technical Guide to 2-Benzofurylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzofurylboronic acid, a versatile reagent in modern organic synthesis. With a focus on its applications in drug discovery and materials science, this document details its chemical properties, synthesis, and key reaction protocols, offering valuable insights for researchers in these fields.

Core Properties of this compound

This compound is a stable, crystalline solid that serves as a crucial building block, particularly in palladium-catalyzed cross-coupling reactions. Its benzofuran (B130515) moiety is a privileged scaffold found in numerous biologically active compounds.

| Property | Value | Reference(s) |

| Molecular Weight | 161.95 g/mol | |

| Molecular Formula | C₈H₇BO₃ | [1] |

| CAS Number | 98437-24-2 | |

| Appearance | White to pale yellow crystalline powder | [2] |

| Melting Point | 114-116 °C | [2] |

| Solubility | Soluble in water | [2] |

| Synonyms | 2-Benzofuranboronic acid, Benzofuran-2-ylboronic acid | [1][2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its application in the renowned Suzuki-Miyaura cross-coupling reaction are fundamental to its utility. Below are detailed experimental protocols for both processes.

Synthesis of this compound

The most common laboratory-scale synthesis involves the lithiation of benzofuran followed by quenching with a borate (B1201080) ester and subsequent hydrolysis.

Experimental Protocol:

-

Lithiation: Dissolve benzofuran (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this, add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.[3]

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours.[3]

-

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is approximately 5.[3]

-

Work-up and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or silica (B1680970) gel column chromatography to afford a white to pale yellow solid.

Synthesis of this compound.

Suzuki-Miyaura Cross-Coupling for 2-Arylbenzofuran Synthesis

This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules.[4][5]

Experimental Protocol:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-(4-Bromophenyl)benzofuran, 1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).[4][6]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of ethanol (B145695) and water (1:1 v/v) or dioxane/water.[4]

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 100 °C for 4 to 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[6]

-

Work-up: Upon completion, cool the reaction to room temperature. If an aqueous solvent system was used, add brine and extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.[4][6]

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the desired 2-arylbenzofuran derivative.[6]

Catalytic Cycle of the Suzuki-Miyaura Coupling.

Applications in Drug Discovery and Materials Science

The benzofuran core is a common motif in a wide array of biologically active compounds, and this compound provides a direct route to synthesize derivatives with therapeutic potential.

-

Anticancer Agents: The 2-arylbenzofuran scaffold, readily synthesized using this compound, is a key component in the development of novel anticancer agents. These compounds have been investigated as inhibitors of various kinases and as antimicrotubule agents.

-

Enzyme Inhibitors: Derivatives of this compound have been explored as potent inhibitors of enzymes such as Pim-1 kinase, which is implicated in various cancers.

-

Materials Science: In addition to its role in medicinal chemistry, this compound is utilized in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and polymers for electronic devices.

-

Chemical Sensors: The ability of the boronic acid functional group to interact with diols makes it a valuable component in the design of chemical sensors for the detection of specific analytes.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye irritation.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical. Store in a cool, dry, and well-ventilated area under an inert atmosphere.

References

- 1. Benzofuran-2-boronic acid | CymitQuimica [cymitquimica.com]

- 2. Benzofuran-2-boronic acid | 98437-24-2 [chemicalbook.com]

- 3. Benzofuran-2-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of New 2-Arylbenzo[ b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

2-Benzofurylboronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzofurylboronic acid is a versatile synthetic intermediate that holds significant importance in the fields of organic chemistry and medicinal chemistry. As a member of the boronic acid class of compounds, it is most notably utilized in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, including biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.

The benzofuran (B130515) moiety is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds with diverse therapeutic properties. Consequently, this compound serves as a key building block for the synthesis of novel benzofuran-containing molecules. Its applications extend to its potential as a β-lactamase inhibitor, offering a potential strategy to combat antibiotic resistance. This technical guide provides a detailed overview of the structure, properties, synthesis, and applications of this compound, complete with experimental protocols and graphical representations of key chemical processes.

Chemical Structure and Formula

This compound consists of a benzofuran ring system where a boronic acid group (-B(OH)₂) is attached at the 2-position.

Chemical Formula: C₈H₇BO₃[1][2][3]

Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 161.95 g/mol | [1][2][3] |

| CAS Number | 98437-24-2 | [1][2][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 114-116 °C | [1][2][6] |

| Solubility | Soluble in water | [2][6] |

| pKa | 6.22 ± 0.30 (Predicted) | [2][6] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound starting from benzofuran.

Materials:

-

Benzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Hydrochloric acid (HCl), 2 N aqueous solution

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve benzofuran (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.2 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise to the mixture at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by adding 2 N aqueous HCl until the pH of the aqueous layer is approximately 5.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Characterization of this compound

The synthesized this compound can be characterized using standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzofuran ring and a broad singlet for the hydroxyl protons of the boronic acid group. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eight carbon atoms of the benzofuran ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for O-H stretching of the boronic acid group and C=C and C-O stretching of the benzofuran ring.

Suzuki-Miyaura Cross-Coupling Reaction using this compound

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide to synthesize a 2-arylbenzofuran.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., toluene, 1,4-dioxane, or DME/water mixture)

-

Round-bottom flask or reaction vial

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere setup (argon or nitrogen)

Procedure:

-

To a dry reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent(s) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylbenzofuran.

β-Lactamase Inhibition Assay

This protocol outlines a general method to screen this compound for its inhibitory activity against β-lactamase enzymes using a chromogenic substrate like nitrocefin (B1678963).

Materials:

-

β-lactamase enzyme

-

This compound (test inhibitor)

-

Nitrocefin (chromogenic substrate)

-

Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

In a 96-well plate, add a fixed amount of β-lactamase enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a specific time at a controlled temperature (e.g., 10 minutes at 25 °C).

-

Initiate the reaction by adding a solution of nitrocefin to each well.

-

Immediately measure the absorbance at a specific wavelength (e.g., 490 nm for nitrocefin hydrolysis) in kinetic mode for a set period (e.g., 30-60 minutes).

-

The rate of nitrocefin hydrolysis is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of this compound by comparing the reaction rates in the presence and absence of the inhibitor.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthetic workflow for this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Benzofuran-2-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Benzofurylboronic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the available solubility data for 2-Benzofurylboronic acid. Designed for researchers, scientists, and professionals in drug development, this document compiles qualitative solubility information, quantitative data for analogous compounds, and detailed experimental protocols for solubility determination.

Introduction to this compound

This compound is an organic compound featuring a benzofuran (B130515) ring substituted with a boronic acid group. Boronic acids are a class of organoboranes characterized by a carbon-boron bond and are widely utilized in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Their ability to form reversible covalent complexes with diols, such as sugars, also makes them valuable in the development of sensors and therapeutics. An understanding of the solubility of this compound is critical for its application in various synthetic and biological contexts.

Solubility Data for this compound

Qualitative Solubility

Publicly available data on the quantitative solubility of this compound is limited. However, multiple sources indicate that this compound is "soluble in water".[1][2][3] The extent of this solubility (i.e., concentration at a given temperature) is not specified. It is also known to have a melting point of 114-116 °C.[1][2][3][4]

Quantitative Solubility of Analogous Phenylboronic Acids

In the absence of specific quantitative data for this compound, the solubility of structurally related phenylboronic acids in various organic solvents can provide valuable insights. The following tables summarize the mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers at different temperatures.[5] This data illustrates how solubility is influenced by the solvent and the substitution pattern on the phenyl ring.

Table 1: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [5]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 | |

| Dipropyl Ether | 293.15 | 0.035 | 0.007 | 0.005 |

| 303.15 | 0.055 | 0.011 | 0.008 | |

| 313.15 | 0.085 | 0.018 | 0.014 | |

| 323.15 | 0.125 | 0.028 | 0.022 | |

| Methylcyclohexane | 293.15 | 0.002 | < 0.001 | < 0.001 |

| 303.15 | 0.003 | < 0.001 | < 0.001 | |

| 313.15 | 0.005 | 0.001 | 0.001 | |

| 323.15 | 0.008 | 0.002 | 0.002 |

Table 2: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents [6]

| Solvent | Temperature (K) | Phenylboronic Acid (x) |

| Chloroform | 293.15 | 0.015 |

| 303.15 | 0.025 | |

| 313.15 | 0.040 | |

| 323.15 | 0.065 | |

| Acetone | 293.15 | 0.120 |

| 303.15 | 0.170 | |

| 313.15 | 0.235 | |

| 323.15 | 0.320 | |

| Dipropyl Ether | 293.15 | 0.030 |

| 303.15 | 0.048 | |

| 313.15 | 0.075 | |

| 323.15 | 0.115 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.002 |

Experimental Protocol for Solubility Determination

A widely used and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[5][7] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

Principle

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition.[5] The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[7]

Apparatus and Materials

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector

-

Heating/cooling circulator

-

Analytical balance

-

Boronic acid of interest (e.g., this compound)

-

High-purity solvents

Procedure

-

Sample Preparation: Accurately weigh the boronic acid and the selected solvent into the jacketed glass vessel. The composition should be known with a high degree of accuracy.[5]

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure a homogenous mixture.[5]

-

Turbidity Measurement: The intensity of a light beam passing through the sample is continuously monitored. As the solid dissolves, the turbidity of the mixture decreases, and the light transmission increases.[5]

-

Equilibrium Point Determination: The temperature at which the turbidity completely disappears, and the light transmission reaches a maximum and plateaus, is recorded as the solid-liquid equilibrium point for that specific mole fraction.[5]

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for the boronic acid in the specific solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining boronic acid solubility using the dynamic method.

Factors Influencing Boronic Acid Solubility

Caption: Key factors that influence the solubility of boronic acids in different solvents.

References

- 1. Benzofuran-2-boronic acid CAS#: 98437-24-2 [m.chemicalbook.com]

- 2. Benzofuran-2-boronic acid | 98437-24-2 [chemicalbook.com]

- 3. Benzofuran-2-boronic acid | 98437-24-2 [amp.chemicalbook.com]

- 4. 2-Benzofuranylboronic acid = 95 98437-24-2 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Safety and Handling of 2-Benzofurylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safe handling, storage, and emergency procedures for 2-Benzofurylboronic acid. The information compiled is derived from publicly available safety data sheets and scientific literature to ensure research and development activities are conducted with the utmost safety.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel handling this chemical must be fully aware of its potential hazards and the necessary precautions. The Globally Harmonized System (GHS) classification is summarized below.

Signal Word: Warning [1]

Hazard Statements:

Table 1: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][4] |

| P264 | Wash skin thoroughly after handling.[2][3][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[2][3][4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2][3][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][4] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[2][5] | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[2][5] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3][4][5] |

| P405 | Store locked up.[3][4][5] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

Table 2: Physical and Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 98437-24-2 | [2][6] |

| Molecular Formula | C₈H₇BO₃ | [6][7][8] |

| Molecular Weight | 161.95 g/mol | [6][7][8] |

| Appearance | Solid | [8] |

| Melting Point | 114-116 °C | [6][7] |

| Boiling Point | 340.4 ± 34.0 °C (Predicted) | [7] |

| Solubility | No data available, but likely mobile in the environment due to water solubility. | [2][6] |

| Stability | Stable under recommended storage conditions.[1][6] Contains varying amounts of anhydride. |

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[6] The available data indicates it is an irritant. While specific LD50 data for this compound is unavailable, a preliminary study on other boronic acids suggests that many have very low acute toxicity, with LD50 values greater than 100 mg/kg in mice.[9]

Table 3: Summary of Known Toxicological Effects

| Effect | Description | Source |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][2] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][2] |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | [1][2][6] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. | [6] |

| Acute Toxicity | The chemical, physical, and toxicological properties have not been thoroughly investigated. | [6] |

Experimental Protocols: General Laboratory Handling

The following protocol outlines the standard procedure for safely handling this compound powder in a laboratory setting.

A. Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[1] Ensure an eyewash station and safety shower are readily accessible.[10]

-

Eye Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][6]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[6] Dispose of contaminated gloves after use.[6]

-

Body Protection: Wear a lab coat and ensure skin is not exposed.

B. Weighing and Transfer

-

Use a spatula to transfer the desired amount of the solid from the storage container to a tared weigh boat or reaction vessel inside the fume hood.

-

If any material is spilled, follow the spill response procedure outlined in Section 5.

-

Promptly and securely close the main container after dispensing.

C. Use in Reactions

-

Add the compound to the reaction vessel within the fume hood.

-

Should the reaction require heating, ensure the setup is secure and monitored.

-

Be aware of incompatibilities (See Section 6).

D. Waste Disposal

-

Dispose of unused product and contaminated materials as hazardous waste.[1]

-

Contact a licensed professional waste disposal service.[6] Do not empty into drains.[1][6]

Emergency Procedures

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[6]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]

-

In Case of Skin Contact: Wash off with soap and plenty of water for at least 15 minutes. Get medical attention.[1][2][6] Remove contaminated clothing and wash it before reuse.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately get medical attention.[1][2][6]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water afterwards. Consult a physician.[2][6]

Spill and Leak Response

-

Personal Precautions: Evacuate personnel to safe areas.[6] Use personal protective equipment as required.[2] Avoid dust formation and do not breathe dust.[1][6]

-

Environmental Precautions: Prevent product from entering drains.[6]

-

Methods for Cleanup: Sweep up the spilled solid and shovel it into a suitable, closed container for disposal.[1][2][6] Avoid creating dust.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

Stability and Reactivity Profile

-

Chemical Stability: The compound is stable under recommended storage conditions.[1][6][11] However, boronic acids as a class can be susceptible to oxidation.[12][13]

-

Conditions to Avoid: Avoid moisture and dust formation.[2][6] Exposure to light may also be a concern.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][6][11]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and boron oxides.[1][11]

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for handling this compound in a laboratory environment, emphasizing critical safety checkpoints.

Caption: Workflow for the safe handling of this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. capotchem.cn [capotchem.cn]

- 7. Benzofuran-2-boronic acid | 98437-24-2 [amp.chemicalbook.com]

- 8. Benzofuran-2-boronic acid | CymitQuimica [cymitquimica.com]

- 9. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. earth.utah.edu [earth.utah.edu]

- 11. Benzofuran-2-boronic acid - Safety Data Sheet [chemicalbook.com]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Handling of 2-Benzofurylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage, handling, and stability assessment of 2-benzofurylboronic acid, a vital reagent in contemporary organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and safeguarding the safety of laboratory personnel.

Core Storage Recommendations

The stability of this compound is paramount for its successful application. Like many arylboronic acids, it is susceptible to degradation through various pathways, primarily oxidation and protodeboronation. The following conditions are recommended to minimize degradation and preserve the compound's purity over time.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | Freezer, under -20°C[1][2] | Reduces the rate of chemical degradation and minimizes the formation of anhydrides. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1][2] | Prevents oxidation of the boronic acid moiety. |

| Moisture | Dry, in a tightly sealed container | Boronic acids are sensitive to moisture, which can facilitate decomposition and the formation of boroxines (anhydrides). |

| Light | Protection from light | Some boronic acids are light-sensitive; storage in an opaque container is recommended to prevent photolytic degradation. |

Note on Shelf Life: While general chemical reagent shelf life can be estimated[3], specific, publicly available quantitative long-term stability data for this compound under various conditions is limited. It is therefore highly recommended that researchers perform periodic quality control checks on stored material, especially for sensitive applications.

Understanding Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are crucial to understand for proper handling and for the interpretation of analytical data.

-

Oxidation: The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol. This process can be accelerated by the presence of oxygen and certain metal impurities.

-

Protodeboronation: This is a common decomposition pathway for arylboronic acids, where the boronic acid group is replaced by a hydrogen atom. This reaction is often catalyzed by acids, bases, or metal ions and is influenced by the electronic properties of the aryl group[4][5][6].

-

Anhydride Formation (Boroxines): In the presence of water or upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible, it can complicate stoichiometry and reactivity.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for long-term storage or before use in sensitive reactions, a stability assessment is recommended. A forced degradation study is a powerful tool to identify potential degradation products and establish the stability-indicating nature of analytical methods[7][8][9][10].

Forced Degradation Study Protocol

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines and is designed to stress the compound under various conditions to induce degradation[8]. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound[8].

Materials:

-

This compound

-

HPLC grade acetonitrile (B52724) and water

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (B78521) (0.1 M)

-

Hydrogen peroxide (3%)

-

HPLC system with a UV detector

-

pH meter

-

Calibrated oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the solution at room temperature and analyze at different time points.

-

Oxidative Stress: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and analyze at different time points.

-

Thermal Stress: Place a solid sample of the compound in a calibrated oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). Also, subject the stock solution to the same thermal stress.

-

Photolytic Stress: Expose a solid sample and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

Analytical Method for Purity Assessment

A stability-indicating analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose[11][12][13][14].

Table 2: Example HPLC Method Parameters for Arylboronic Acid Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compounds of interest. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for the intended purpose of stability testing.

Safe Handling and Personal Protective Equipment (PPE)

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: If handling as a powder, use a NIOSH-approved respirator with a particulate filter.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

By following these guidelines, researchers can ensure the integrity of their this compound, leading to more reliable and reproducible experimental outcomes, while maintaining a safe laboratory environment.

References

- 1. Benzofuran-2-boronic acid | 98437-24-2 [amp.chemicalbook.com]

- 2. Benzofuran-2-boronic acid CAS#: 98437-24-2 [m.chemicalbook.com]

- 3. onepointesolutions.com [onepointesolutions.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SOP for Forced Degradation Study [m-pharmainfo.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.wur.nl [research.wur.nl]

- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

Commercial Availability and Applications of 2-Benzofurylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability of 2-Benzofurylboronic acid, a versatile building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on procurement, synthesis, and key applications, with a focus on its role as an enzyme inhibitor and its interaction with critical signaling pathways.

Commercial Availability

This compound (CAS No. 98437-24-2) is readily available from several major chemical suppliers. The purity and pricing can vary between suppliers, and the following table summarizes the currently available data for common research quantities. Researchers are advised to consult the suppliers' websites for the most up-to-date information and for bulk quantity pricing.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sigma-Aldrich (Merck) | 499943 | ≥95% | 1 g | ~$50 |

| ≥95% | 5 g | ~$160 | ||

| TCI Chemicals | B2978 | >98.0% | 1 g | ~$40 |

| >98.0% | 5 g | ~$120 | ||

| Alfa Aesar | H26163 | 97% | 1 g | ~$45 |

| 97% | 5 g | ~$150 | ||

| Combi-Blocks | BB-4235 | >97% | 1 g | ~$35 |

| >97% | 5 g | ~$105 |

Note: Prices are approximate and subject to change. Please verify with the supplier.

Synthesis of this compound: A Laboratory Protocol

For researchers interested in synthesizing this compound in the laboratory, a common and effective method involves the lithiation of benzofuran (B130515) followed by quenching with a borate (B1201080) ester.[1]

Materials:

-

Benzofuran

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with benzofuran and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature and stirred for another 30 minutes.

-

Quenching and Extraction: The reaction is quenched by the addition of 2 M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product.

Applications in Drug Discovery: Enzyme Inhibition and Signaling Pathway Modulation

The benzofuran scaffold is a privileged structure in medicinal chemistry, and its boronic acid derivative is a key intermediate for the synthesis of compounds with a wide range of biological activities. Of particular interest is its role in the development of enzyme inhibitors and modulators of cellular signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of Pim-1 Kinase

Benzofuran-containing molecules have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. The development of Pim-1 inhibitors is a promising therapeutic strategy.

Experimental Protocol: Pim-1 Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Peptide substrate (e.g., a derivative of Bad or p27)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound derivative)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare solutions of Pim-1 kinase, peptide substrate, and ATP in kinase buffer.

-

Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the Pim-1 kinase. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the peptide substrate and ATP to initiate the kinase reaction. Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

-

Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is typically a luminescence-based assay.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Modulation of NF-κB and MAPK Signaling Pathways

Benzofuran derivatives have been shown to exert anti-inflammatory and anti-cancer effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the cellular response to stress, inflammation, and apoptosis. The inhibition of these pathways by benzofuran-containing compounds can lead to a reduction in the expression of pro-inflammatory cytokines and an induction of apoptosis in cancer cells.

Below is a diagram illustrating the inhibitory effect of benzofuran derivatives on these key signaling cascades.

References

Synthesis of Benzofuran Derivatives from Boronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold is a privileged heterocyclic motif present in a wide array of natural products and synthetic compounds exhibiting significant biological activities. This has rendered it a key target in medicinal chemistry and drug development. Among the various synthetic strategies, the use of boronic acids as key building blocks has emerged as a powerful and versatile approach for the construction of functionalized benzofuran derivatives. This technical guide provides a comprehensive overview of the synthesis of benzofuran derivatives from boronic acids, with a focus on catalytic systems, detailed experimental protocols, and their relevance in drug discovery, particularly their interaction with key signaling pathways.

Catalytic Systems for Benzofuran Synthesis from Boronic Acids

The synthesis of benzofurans from boronic acids predominantly relies on transition metal-catalyzed cross-coupling reactions. Palladium, copper, and rhodium-based catalytic systems are the most extensively studied and utilized for this transformation.

Palladium-Catalyzed Synthesis

Palladium catalysis, particularly the Suzuki-Miyaura cross-coupling reaction, stands as a cornerstone for the formation of carbon-carbon bonds in organic synthesis and has been widely applied to the synthesis of benzofuran derivatives.[1][2] This methodology typically involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.

One common strategy involves the coupling of a pre-formed benzofuran bearing a halide with an arylboronic acid to introduce diversity at a specific position. For instance, 2-arylbenzofurans can be synthesized from 2-halobenzofurans and arylboronic acids.[1] Alternatively, a domino approach can be employed where the benzofuran ring is constructed in a one-pot sequence.[3] This often involves the reaction of an o-halophenol derivative with an acetylenic boronic acid or a related organoboron species.

A variety of palladium catalysts, such as Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄, have been successfully employed.[1][4] The choice of ligand, base, and solvent system is crucial for achieving high yields and functional group tolerance.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions have gained prominence as a more economical and sustainable alternative to palladium-catalyzed methods. Copper catalysts can promote the synthesis of benzofurans through various mechanisms, including Chan-Lam coupling type reactions. For instance, the reaction of aryloxyamines with alkenyl boronic acids, catalyzed by a copper complex, can lead to the formation of 2-aminodihydrobenzofurans.[5][6] One-pot tandem reactions involving o-iodophenols, acyl chlorides, and phosphorus ylides in the presence of a copper catalyst also provide an efficient route to functionalized benzofurans.[7]

Rhodium-Catalyzed Synthesis

Rhodium catalysts offer unique reactivity for the synthesis of benzofuran derivatives. Rhodium-catalyzed [2+2+2] cycloaddition reactions of phenol-linked 1,6-diynes with various coupling partners can construct the fused benzofuran ring system.[8] Furthermore, rhodium catalysis has been shown to be effective in the regiospecific synthesis of 1,3-diarylisobenzofurans from the reaction of functionalized boronic acids with o-acylbenzaldehydes, with microwave activation enhancing the reaction efficiency.[9] Relay rhodium(I)/Brønsted acid catalysis has also been developed for the tandem arylation-cyclization of propargyl alcohols with ortho-hydroxylated arylboronic acids to yield benzofuran skeletons.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of benzofuran derivatives using different catalytic systems, providing a comparative overview of their performance under representative conditions.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Arylbenzofurans

| Parameter | Palladium-Catalyzed (Suzuki Coupling)[1] | Copper-Catalyzed[5][6] | Rhodium-Catalyzed[9] |

| Starting Materials | 2-Halobenzofuran, Arylboronic acid | Aryloxyamine, Alkenylboronic acid | o-Acylbenzaldehyde, Arylboronic acid |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Cu(OAc)₂ | [Rh(cod)Cl]₂ |

| Catalyst Loading | 1-5 mol% | 5-10 mol% | 2.5-5 mol% |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Pyridine, Et₃N | - |

| Solvent | Toluene, Dioxane, DMF, EtOH/H₂O | CH₃CN, THF | Toluene |

| Temperature | 80-120 °C | Room Temperature to 80 °C | 80 °C to 110 °C |

| Reaction Time | 2-24 hours | 12-24 hours | 1-16 hours |

| Yields | Good to excellent (up to 98%) | Moderate to good | Good to excellent |

Table 2: Representative Yields for Palladium-Catalyzed Synthesis of 2-Arylbenzofurans[12]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)benzofuran | 98 |

| 2 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)benzofuran | 95 |

| 3 | 4-Chlorophenylboronic acid | 2-(4-Chlorophenyl)benzofuran | 92 |

| 4 | Phenylboronic acid | 2-Phenylbenzofuran | 96 |

| 5 | 2-Methylphenylboronic acid | 2-(2-Methylphenyl)benzofuran | 85 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis of benzofuran derivatives from boronic acids.

Protocol 1: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 2-Arylbenzo[b]furans[1][12]

Materials:

-

2-(4-Bromophenyl)benzofuran (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-(4-bromophenyl)benzofuran, the desired arylboronic acid, palladium(II) acetate, and potassium carbonate.

-

Add a 1:1 mixture of ethanol and water to the flask.

-

Stir the resulting suspension at 80 °C for 4 hours.

-

After cooling to room temperature, add brine to the reaction mixture.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-arylbenzo[b]furan derivative.

Protocol 2: Copper-Catalyzed Synthesis of 2-Amino-2,3-disubstituted Dihydrobenzofurans[5][6]

Materials:

-

Aryloxyamine (1.0 eq)

-

Alkenyl boronic acid (1.5 eq)

-

Copper(II) acetate (Cu(OAc)₂) (10 mol%)

-

Triphenylphosphine (B44618) (PPh₃) (20 mol%)

-

Pyridine (2.0 eq)

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

-

To a flask open to the air, add the aryloxyamine, alkenyl boronic acid, copper(II) acetate, and triphenylphosphine.

-

Add acetonitrile as the solvent, followed by pyridine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-2,3-disubstituted dihydrobenzofuran.

Protocol 3: Rhodium-Catalyzed Synthesis of 1,3-Diarylisobenzofurans[9]

Materials:

-

o-Acylbenzaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Toluene

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the o-acylbenzaldehyde in anhydrous toluene.

-

Add the arylboronic acid, [Rh(cod)Cl]₂, and triphenylphosphine to the solution.

-

Heat the reaction mixture to 110 °C and stir for 1-16 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,3-diarylisobenzofuran.

Signaling Pathways and Drug Development Relevance

Benzofuran derivatives have garnered significant attention in drug development due to their ability to modulate various biological pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[1] Their diverse pharmacological activities often stem from their interaction with specific signaling pathways.

Anti-Cancer Activity

Several benzofuran derivatives have demonstrated potent anti-cancer properties by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

-

AKT/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many cancers, promoting cell growth and survival.[2] Certain benzofuran derivatives have been shown to induce apoptosis in cancer cells by effectively inhibiting this pathway.[10]

-

HIF-1 Pathway: Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that enables tumor adaptation to hypoxic conditions, promoting angiogenesis and metastasis. Some benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit the HIF-1 pathway, showing efficacy against p53-independent malignant cancers.

-

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth. Benzofuran-based chalcone (B49325) derivatives have been identified as potent inhibitors of VEGFR-2, thereby blocking the VEGF/VEGFR-2 signaling pathway and inhibiting tumor angiogenesis.[3]

Anti-Inflammatory Activity

Chronic inflammation is a hallmark of many diseases, including cancer and autoimmune disorders. Benzofuran derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory signaling pathways.

-

NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Certain heterocyclic/benzofuran hybrids have been shown to exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, leading to a reduction in the production of pro-inflammatory mediators.

Visualizations

Experimental Workflow: Palladium-Catalyzed Suzuki Coupling

Caption: Experimental workflow for the Suzuki coupling synthesis of 2-arylbenzofurans.

Signaling Pathway: Inhibition of the AKT/mTOR Pathway by Benzofuran Derivatives

Caption: Benzofuran derivatives can induce apoptosis by inhibiting the AKT/mTOR signaling pathway.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways by Benzofuran Derivatives

Caption: Benzofuran derivatives can exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzofuran Core: A Technical Guide to its Discovery, History, and Bioactive Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzofuran (B130515) scaffold, a heterocyclic compound arising from the fusion of a benzene (B151609) and a furan (B31954) ring, is a cornerstone in the architecture of a multitude of biologically active molecules. Since its first synthesis in the 19th century, the benzofuran core has been identified in numerous natural products and has become a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and history of benzofuran compounds, detailing the seminal synthetic methods and the isolation of key naturally occurring derivatives. In-depth experimental protocols for both historical synthesis and modern isolation techniques are presented. Furthermore, the biological activities and underlying signaling pathways of prominent benzofuran-containing natural products are elucidated, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

The Dawn of Benzofuran Chemistry: Discovery and Early Synthesis

The history of benzofuran is intrinsically linked to the pioneering work of English chemist William Henry Perkin. In 1870, Perkin reported the first synthesis of the benzofuran ring system through a reaction that has since become known as the Perkin rearrangement.[1][2] This reaction involves the ring contraction of a 3-halocoumarin in the presence of a base to yield a benzofuran-2-carboxylic acid.[1]

The Perkin Rearrangement: The First Synthesis of a Benzofuran

The Perkin rearrangement is a historically significant reaction that opened the door to the synthesis of a wide array of benzofuran derivatives. The reaction proceeds via the base-catalyzed fission of the lactone ring in a 3-halocoumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[1]

Physicochemical Properties of the Benzofuran Core

Benzofuran is a colorless, aromatic liquid. Its fused ring system imparts a greater degree of stability compared to furan alone. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Benzofuran

| Property | Value |

| Chemical Formula | C₈H₆O |

| Molar Mass | 118.13 g/mol |

| Appearance | Colorless oily liquid |

| Melting Point | -18 °C |

| Boiling Point | 173-175 °C |

| Density | 1.095 g/mL at 20 °C |

| Solubility | Insoluble in water; miscible with ethanol (B145695), ether, benzene |

Naturally Occurring Benzofurans: Isolation and Biological Significance

Benzofuran and its derivatives are widely distributed in the plant kingdom, particularly in the families Moraceae, Fabaceae, and Asteraceae.[3] These natural products exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery. This section details the isolation and biological activities of three historically and medicinally significant naturally occurring benzofurans: Moracin C, Bakuchiol (B1667714), and Euparin (B158306).

Moracin C: An Anti-Inflammatory Benzofuran from Mulberry

Moracin C is a 2-arylbenzofuran derivative first isolated from the root bark of the white mulberry tree (Morus alba). It has garnered significant attention for its potent anti-inflammatory and antioxidant properties.[4][5]

3.1.1. Experimental Protocol: Isolation of Moracin C from Morus alba

The following protocol outlines a typical procedure for the isolation of Moracin C from Morus alba leaves.

-

Extraction:

-

Air-dried and powdered leaves of Morus alba (1 kg) are extracted with 80% ethanol (2 x 10 L) at 70°C under reflux for 2 hours for each extraction.

-

The extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and successively partitioned with n-hexane, ethyl acetate (B1210297), and n-butanol.

-

The ethyl acetate fraction, which typically shows the highest bioactivity, is collected and dried.

-

-

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727).

-

Fractions containing Moracin C are identified by thin-layer chromatography (TLC) and combined.

-

Further purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure Moracin C.

-

3.1.2. Biological Activity and Signaling Pathway of Moracin C

Moracin C exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[5][6][7] Its mechanism of action involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[6]

Quantitative Data for Moracin C's Biological Activity

| Assay | IC₅₀ Value | Reference |

| NO Production Inhibition (LPS-stimulated RAW264.7 cells) | 7.70 µM | [5] |

| DPPH Radical Scavenging Activity | - | [4] |

| Superoxide Anion Scavenging Activity | - | [4] |

Diagram: Moracin C's Inhibition of Inflammatory Signaling Pathways

Caption: Moracin C inhibits LPS-induced inflammation by suppressing the MAPK and NF-κB signaling pathways.

Bakuchiol: A Retinol-Like Benzofuran Derivative

Bakuchiol is a meroterpene phenol (B47542) isolated from the seeds and leaves of the Psoralea corylifolia plant.[8] It has gained considerable interest in dermatology as a functional analog of retinol (B82714), exhibiting anti-aging, anti-inflammatory, and antioxidant properties with better skin tolerance.[8][9]

3.2.1. Experimental Protocol: Isolation of Bakuchiol from Psoralea corylifolia

The following is a representative protocol for the extraction and purification of bakuchiol.

-

Extraction:

-

Powdered seeds of Psoralea corylifolia are extracted with petroleum ether using a Soxhlet apparatus or ultrasonic-assisted extraction for several hours.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

Purification:

-

The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Fractions are monitored by TLC, and those containing bakuchiol are pooled and concentrated.

-

Final purification can be achieved by preparative HPLC to yield high-purity bakuchiol.

-

Diagram: Experimental Workflow for Bakuchiol Isolation

Caption: General workflow for the isolation of bakuchiol from Psoralea corylifolia seeds.

3.2.2. Biological Activity and Signaling Pathway of Bakuchiol

Bakuchiol's anti-inflammatory effects are mediated through the downregulation of the p38 MAPK and ERK signaling pathways.[8] It also inhibits the production of pro-inflammatory mediators like NO and prostaglandin (B15479496) E₂ (PGE₂).[8] Its retinol-like activity stems from its ability to upregulate collagen production and downregulate matrix metalloproteinases (MMPs).[10]

Quantitative Data for Bakuchiol's Biological Activity

| Assay | IC₅₀ Value/Effect | Reference |

| NO Production Inhibition (LPS-stimulated macrophages) | >50% reduction at 50 µM | [8] |

| PGE₂ Production Inhibition (LPS-stimulated macrophages) | >50% reduction at 50 µM | [8] |

| 5α-reductase Inhibition | Downregulation | [10] |

Euparin: An Antiviral Benzofuran from Eupatorium

Euparin is a benzofuran derivative isolated from various species of the Eupatorium genus. It has demonstrated significant antiviral activity, particularly against poliovirus.[11]

3.3.1. Experimental Protocol: Bioassay-Guided Isolation of Euparin from Eupatorium buniifolium

The isolation of euparin is often guided by its antiviral activity.

-

Extraction and Fractionation:

-

The aerial parts of Eupatorium buniifolium are extracted with an organic solvent such as methanol or ethanol.

-

The crude extract is then subjected to bioassay-guided fractionation using column chromatography over silica gel with a gradient of hexane (B92381) and ethyl acetate.

-

-

Isolation and Identification:

-

The fractions exhibiting the highest antiviral activity are further purified by repeated column chromatography and/or preparative TLC.

-

The pure compound is identified as euparin through spectroscopic methods (NMR, MS, IR, UV).

-

3.3.2. Biological Activity and Mechanism of Action of Euparin

Euparin exhibits potent antiviral activity against poliovirus types 1, 2, and 3.[11] Its mechanism of action appears to be the inhibition of the early events of the viral replication cycle, from virus adsorption to the first 20 minutes after infection.[11]

Quantitative Data for Euparin's Antiviral Activity

| Virus | EC₅₀ Value | Reference |

| Poliovirus Type 1 | 0.47 µg/mL | [11] |

| Poliovirus Type 2 | 0.12 µg/mL | [11] |

| Poliovirus Type 3 | 0.15 µg/mL | [11] |

Diagram: Proposed Mechanism of Euparin's Antiviral Action

Caption: Euparin inhibits the early stages of the poliovirus replication cycle.

Conclusion

From its initial synthesis in the late 19th century to its discovery in a vast array of natural products, the benzofuran core has proven to be a remarkably versatile and biologically significant scaffold. The historical Perkin rearrangement laid the foundation for the chemical exploration of this heterocyclic system, while the isolation and characterization of naturally occurring benzofurans like moracin C, bakuchiol, and euparin have unveiled their therapeutic potential. The continued investigation into the synthesis, biological activity, and mechanisms of action of benzofuran derivatives holds great promise for the development of novel therapeutics to address a wide range of human diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the potential of this remarkable chemical entity.

References

- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]